

Introduction: Contextualizing Methyl 4-Bromophenylacetate in Modern Synthesis

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Compound of Interest

Compound Name: Methyl 4-Bromophenylacetate

Cat. No.: B014711

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Methyl 4-bromophenylacetate is more than a mere catalog chemical; it is a versatile and pivotal intermediate in the landscape of pharmaceutical and agrochemical development.^[1] Its structure, featuring a reactive bromine atom on a phenyl ring and an ester functional group, presents a unique scaffold for synthetic chemists. This guide provides an in-depth exploration of its core physical and chemical properties, offering not just data, but the practical, field-proven insights necessary for its effective handling, characterization, and application in research and development. Understanding these fundamental properties is the bedrock upon which reliable and reproducible synthetic protocols are built.

Section 1: Core Chemical Identity and Physicochemical Properties

Precise identification and knowledge of fundamental physical constants are non-negotiable prerequisites for any experimental work. The data presented below has been consolidated from multiple authoritative sources to provide a reliable reference baseline.

Identification and Molecular Characteristics

- IUPAC Name: methyl 2-(4-bromophenyl)acetate^[2]
- Synonyms: 4-Bromophenylacetic Acid Methyl Ester, Methyl 2-(4-bromophenyl)ethanoate^[1]
^[3]
- CAS Number: 41841-16-1^{[1][2][4][5]}

- Molecular Formula: $C_9H_9BrO_2$ [\[1\]](#)[\[2\]](#)[\[5\]](#)

Summary of Physical Properties

The following table summarizes the key quantitative physical properties of **Methyl 4-Bromophenylacetate**. Discrepancies in reported values, often arising from differing experimental conditions or purity levels, are noted where applicable.

Property	Value	Source(s)
Molecular Weight	229.07 g/mol	[1] [2] [5]
Appearance	Clear colorless to pale yellow oil/liquid	[1] [4]
Melting Point	113-114 °C (Note: This appears anomalous for an oil; may refer to the parent acid)	[1] [4] [6]
Boiling Point	268.6 °C at 760 mmHg138-140 °C at 13 Torr	[1] [4] [6]
Density	~1.445 g/cm ³ (Predicted)	[1] [4]
Refractive Index (n _{20/D})	1.542	[1]
Flash Point	116.3 °C	[1]
Vapor Pressure	0.0076 mmHg at 25°C	[1]
Solubility	Soluble in Chloroform, Ethyl Acetate	[1] [4]

Expert Insight: The reported melting point of 113-114°C is highly inconsistent with the described appearance as an oil or liquid at room temperature.[\[1\]](#)[\[4\]](#)[\[6\]](#) This value likely corresponds to the parent carboxylic acid, 4-Bromophenylacetic acid, which is a white solid with a melting point of 118°C.[\[7\]](#) This highlights the critical importance of cross-verifying data and performing in-house characterization. The boiling point under reduced pressure (138-140 °C at 13 Torr) is a more practical value for purification by vacuum distillation, minimizing the risk of thermal decomposition.[\[4\]](#)[\[6\]](#)

Section 2: Spectroscopic Profile for Structural Verification

Structural confirmation is the cornerstone of chemical synthesis. The following spectroscopic data are characteristic of **Methyl 4-Bromophenylacetate** and serve as a reliable fingerprint for its identification.

- ¹H NMR (Proton NMR): In a CDCl₃ solvent, the spectrum is expected to show three distinct signals:
 - A singlet around 3.70 ppm corresponding to the three protons of the methyl ester group (-OCH₃).^[4]
 - A singlet around 3.59 ppm for the two protons of the methylene group (-CH₂-).^[4]
 - Two doublets in the aromatic region, typically around 7.16 ppm and 7.45 ppm, representing the four protons on the para-substituted benzene ring.^[4]
- ¹³C NMR (Carbon NMR): The carbon spectrum provides further confirmation of the molecular backbone. Key expected shifts include signals for the ester carbonyl, the methoxy carbon, the methylene carbon, and the distinct carbons of the brominated aromatic ring.
- Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. Look for:
 - A strong carbonyl (C=O) stretch for the ester group, typically appearing around 1735-1750 cm⁻¹.
 - C-O stretching vibrations for the ester linkage.
 - Aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a definitive indicator for brominated compounds.

Section 3: Safety, Handling, and Storage Protocols

A thorough understanding of a compound's hazards is essential for safe laboratory practice.

Methyl 4-bromophenylacetate is an irritant and carries acute toxicity warnings.

GHS Hazard Identification

Aggregated GHS data indicates the following potential hazards:

- H302: Harmful if swallowed.[2][8][9]
- H312: Harmful in contact with skin.[2][8][9]
- H315: Causes skin irritation.[2][8][9]
- H319: Causes serious eye irritation.[2][8][9]
- H335: May cause respiratory irritation.[2][8][9]

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
- Handling: Avoid breathing vapors or mist.[8][9] Prevent contact with skin and eyes.[8][9] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1][4][6] The recommended storage condition is room temperature.[1][4]
- Spill Management: In case of a spill, absorb with an inert material such as sand or vermiculite.[8] Avoid breathing vapors and ensure adequate ventilation.[8][9]

Section 4: Experimental Protocols for Physical Property Verification

As a self-validating system, experimental verification of key physical properties is crucial for confirming the identity and purity of a substance. The following protocols are standard methodologies in a drug development setting.

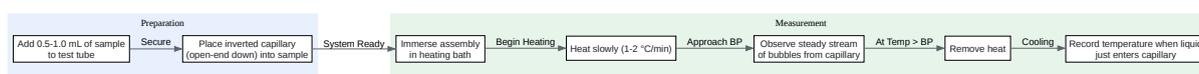
Protocol: Boiling Point Determination (Micro-scale)

This method is ideal for determining the boiling point of small sample volumes under atmospheric or reduced pressure.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Impurities will typically broaden the boiling point range.

Methodology:

- **Preparation:** Place a small amount (0.5-1.0 mL) of **Methyl 4-bromophenylacetate** into a clean, dry test tube.
- **Capillary Setup:** Invert a small capillary tube (sealed at one end) and place it, open-end down, into the liquid.
- **Heating:** Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).
- **Observation:** Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point. A fine stream of bubbles will emerge from the capillary tube.
- **Equilibrium:** When the heat is removed, the bubbling will slow down. The boiling point is the temperature at which the last bubble exits and the liquid just begins to enter the capillary tube. This signifies the point of equilibrium between the vapor pressure of the compound and the external pressure.



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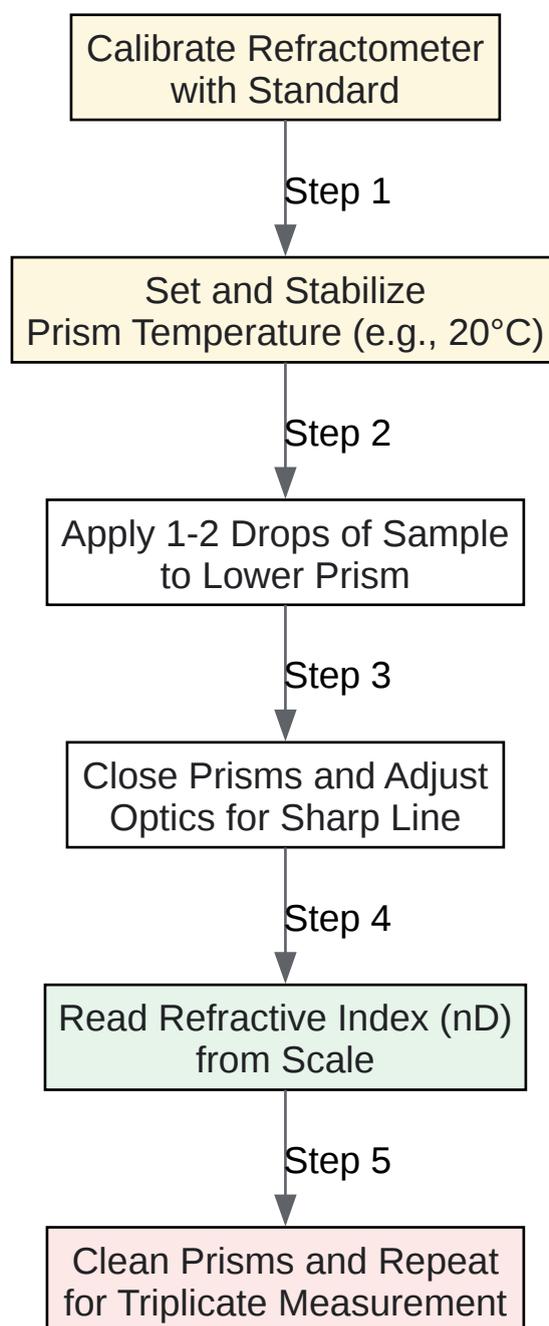
Caption: Workflow for micro-scale boiling point determination.

Protocol: Refractive Index Measurement

Causality: The refractive index is a fundamental physical constant related to the speed of light through the substance. It is highly sensitive to purity and temperature.

Methodology:

- Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index (e.g., distilled water).
- Temperature Control: Ensure the instrument's prisms are at a constant, recorded temperature, typically 20°C (hence $n_{20/D}$).
- Sample Application: Place 1-2 drops of **Methyl 4-bromophenylacetate** onto the lower prism.
- Measurement: Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: Read the refractive index value from the scale. Perform the measurement in triplicate and average the results for accuracy.



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Caption: Standard protocol for refractive index measurement.

Conclusion

Methyl 4-bromophenylacetate is a crucial building block whose effective use is predicated on a comprehensive understanding of its physical properties. This guide has provided a detailed overview of its identity, physicochemical characteristics, spectroscopic profile, and safety

considerations. By employing the outlined experimental protocols, researchers and drug development professionals can ensure the identity and purity of their materials, leading to more reliable, reproducible, and successful scientific outcomes.

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- To cite this document: BenchChem. [Introduction: Contextualizing Methyl 4-Bromophenylacetate in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014711#methyl-4-bromophenylacetate-physical-properties]

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